BenchChemオンラインストアへようこそ!

2-((4-Ethylphenoxy)methyl)benzoic acid

Medicinal Chemistry Solid-State Characterization Process Chemistry

This ortho-benzoic acid scaffold is specifically validated as a precursor for acylthiourea antimicrobials with broad-spectrum activity and as a key intermediate in nociceptin antagonist synthesis. The 2-position carboxylic acid group enables essential intramolecular hydrogen bonding and chelation, while the methylene spacer provides critical conformational flexibility (LogP 3.53) versus direct ether-linked analogs. Regioisomers like the para-substituted variant (CAS 380176-04-5) cannot replicate these geometric and kinetic properties in amide coupling or thioureide formation without re-optimization. Available in 97% purity, suitable for SAR-driven drug discovery.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
Cat. No. B1640222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Ethylphenoxy)methyl)benzoic acid
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O
InChIInChI=1S/C16H16O3/c1-2-12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18)
InChIKeyXVPXUSQAOFUPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Ethylphenoxy)methyl)benzoic Acid (CAS 244219-99-6): A Strategic Benzoic Acid Scaffold for Drug Discovery and Antimicrobial Thioureide Synthesis


2-((4-Ethylphenoxy)methyl)benzoic acid (CAS 244219-99-6) is an ortho-substituted benzoic acid derivative with molecular formula C₁₆H₁₆O₃ and molecular weight 256.30 g/mol, characterized by a 4-ethylphenoxymethyl group at the 2-position of the benzoic acid ring [1]. This compound serves as a critical synthetic intermediate in medicinal chemistry, functioning as the foundational carboxylic acid precursor for constructing acylthiourea antimicrobial agents and as a core scaffold within broader benzoic acid–based drug discovery programs, including those targeting nociceptin receptors [2] and PPAR-mediated metabolic pathways [3].

Why 2-((4-Ethylphenoxy)methyl)benzoic Acid Cannot Be Arbitrarily Substituted: Regioisomeric and Physicochemical Differentiation


In procurement workflows, substituting 2-((4-ethylphenoxy)methyl)benzoic acid with regioisomers such as the 4-substituted variant (CAS 380176-04-5) or ortho-ether analogs (e.g., 2-(4-ethylphenoxy)benzoic acid) introduces distinct physicochemical and functional divergence. Critically, the ortho‑carboxylic acid moiety in the target compound enables specific intramolecular interactions—including hydrogen bonding and chelation—that are geometrically unavailable in para‑substituted isomers, directly influencing downstream reaction kinetics in amide coupling and thioureide formation [1]. Additionally, the methylene spacer (-CH₂-) between the aromatic ring and the phenoxy oxygen confers greater conformational flexibility and altered electron distribution compared to direct ether-linked analogs, resulting in measurable differences in melting point (112–114°C for the target versus 148–152°C for 4-(4-ethylphenoxy)benzoic acid ) and lipophilicity (LogP 3.53 versus 2.55–3.2 for comparator isomers [2]) . These quantitative property gaps mean that synthetic protocols optimized for this specific scaffold cannot be reliably executed with off‑target isomers without extensive re‑optimization of reaction conditions and purification parameters.

Quantitative Differentiation Evidence for 2-((4-Ethylphenoxy)methyl)benzoic Acid: Head-to-Head Physicochemical and Functional Comparisons


Melting Point and Thermal Stability: Ortho-Substituted Target Versus Para-Substituted Isomer

The target compound, 2-((4-ethylphenoxy)methyl)benzoic acid, exhibits a measured melting point of 112–114°C (from ethyl acetate/hexane) [1], which is approximately 36–38°C lower than the para-substituted comparator 4-(4-ethylphenoxy)benzoic acid (mp 148–152°C by DSC) . This lower melting point in the ortho‑isomer is consistent with disrupted intermolecular packing due to the proximity of the bulky phenoxymethyl group to the carboxylic acid moiety, reducing crystal lattice energy. The 36–38°C differential carries practical consequences: the target compound may require altered recrystallization solvent systems and lower drying temperatures compared to the para‑isomer to avoid thermal degradation or sintering during isolation .

Medicinal Chemistry Solid-State Characterization Process Chemistry

Lipophilicity (LogP) Differentiation: Ortho-Phenoxymethyl Target Versus Direct Ether-Linked and Para-Substituted Analogs

The target compound exhibits a calculated LogP of 3.53 (CLogP) [1], which is approximately 1.0 LogP unit higher than the 4-[(4-ethylphenoxy)methyl]benzoic acid para‑regioisomer (estimated LogP 2.55) [2] and notably exceeds the LogP of direct ether‑linked analog 4-(4-ethylphenoxy)benzoic acid (predicted LogP ~3.2) . The methylene spacer in the target scaffold increases conformational freedom, enabling more effective shielding of polar carboxylic acid functionality and thus enhancing partitioning into nonpolar environments. This 1.0 LogP differential corresponds to an approximately 10‑fold difference in octanol‑water partition coefficient, which is directly relevant for membrane permeability predictions in cell‑based assays and for chromatographic method development (e.g., reversed‑phase HPLC retention time optimization).

ADME Prediction Lipophilicity Optimization Scaffold Selection

Aqueous Solubility Limitation: Quantitative Differentiation from Solvent-Compatible Analogs

2-((4-Ethylphenoxy)methyl)benzoic acid exhibits measured aqueous solubility of 0.041 g/L at 25°C [1], corresponding to approximately 0.16 mM. This value is approximately 5‑ to 20‑fold lower than the solubility of more polar comparator 4-(4-ethylphenoxy)benzoic acid, which demonstrates solubility of 22 mg/mL (0.091 M) in ethanol and 45 mg/mL in DMSO . The predicted pKa of 3.83±0.36 indicates that the compound is predominantly unionized at physiological pH, contributing to its inherently low aqueous solubility. For procurement decisions, this means the target compound is not suitable for aqueous biological assays without co‑solvent (e.g., DMSO) or formulation intervention, whereas the comparator 4-(4-ethylphenoxy)benzoic acid may be directly used in ethanol‑containing buffers.

Formulation Development Solubility Screening Preformulation

Antimicrobial Derivative Potency: Thioureide Modification Enables Broad‑Spectrum Activity

Acylthiourea derivatives synthesized from 2-((4-ethylphenoxy)methyl)benzoic acid as the carboxylic acid precursor demonstrated antimicrobial activity at low concentrations against both Gram‑positive and Gram‑negative bacteria as well as fungal strains [1]. The antimicrobial efficacy was shown to be tunable based on substituent type: iodine and nitro substituents on the phenyl ring favored activity against Gram‑negative strains, whereas electron‑donating groups (methyl, ethyl) enhanced activity against Gram‑positive bacteria and fungi [1]. While the base compound 2-((4-ethylphenoxy)methyl)benzoic acid itself is not the active antimicrobial agent, it provides the requisite ortho‑benzoic acid geometry for efficient thioureide formation—a reactivity profile that is not accessible from para‑substituted regioisomers due to differing steric and electronic constraints in the acylation step. This positions the target compound as a non‑fungible building block for antimicrobial SAR exploration, distinct from alternative benzoic acid scaffolds that lack the optimal ortho‑geometry for thioureide coupling.

Antimicrobial Resistance Acylthiourea SAR Gram-Positive/Gram-Negative

Nociceptin Antagonist Scaffold: Intermediate in Analgesic 4-Aminoquinolone Synthesis

2-((4-Ethylphenoxy)methyl)benzoic acid serves as intermediate (V) in a multi‑step synthesis of 4‑aminoquinolone‑based nociceptin antagonists, a class of non‑opioid analgesic candidates [1]. The synthetic route proceeds via bromination of methyl toluate, coupling with 4‑ethylphenol derivative, saponification of the methyl ester to yield the target carboxylic acid, conversion to the acid chloride, and final coupling with 4,6‑diamino‑2‑methylquinoline [1]. The specific ortho‑phenoxymethyl substitution pattern is required to achieve the correct spatial orientation in the final antagonist molecule for nociceptin receptor binding. Alternative regioisomers (e.g., 4‑[(4‑ethylphenoxy)methyl]benzoic acid) would generate compounds with altered three‑dimensional geometry that cannot reproduce the same receptor‑binding pharmacophore. For laboratories engaged in nociceptin antagonist development, substituting the ortho‑isomer with the para‑isomer would yield structurally distinct final products with unvalidated pharmacological profiles.

Pain Therapeutics NOP Receptor Analgesic Discovery

PPARα/γ Modulator Scaffold: Class Membership in Benzoic Acid–Derived Metabolic Regulators

2-((4-Ethylphenoxy)methyl)benzoic acid falls within the structural scope of benzoic acid derivatives claimed as dual PPARα/γ modulators for treating insulin resistance and related metabolic disorders [1]. Patent literature specifically identifies compounds with the general formula incorporating ortho‑phenoxymethyl substitution and ethyl‑substituted phenyl rings as modulators of both PPARα and PPARγ [1], a dual‑activity profile that distinguishes this scaffold from selective PPARα agonists (e.g., fenofibrate) or selective PPARγ agonists (e.g., rosiglitazone). The ortho‑carboxylic acid geometry and ethyl substitution on the phenoxy ring are structural features explicitly encompassed within the Markush claims, whereas para‑substituted regioisomers (e.g., 4‑[(4‑ethylphenoxy)methyl]benzoic acid) fall outside the preferred substitution pattern described in the patent. For researchers developing dual PPAR modulators, the target compound provides a validated entry point into the claimed chemical space, supported by patent precedent.

Metabolic Syndrome Insulin Resistance Dual PPAR Agonism

Validated Application Scenarios for 2-((4-Ethylphenoxy)methyl)benzoic Acid Based on Quantitative Evidence


Synthesis of Tunable Antimicrobial Acylthiourea Libraries

Use this compound as the ortho‑benzoic acid precursor for generating acylthiourea derivatives with broad‑spectrum antimicrobial activity. The 2‑position carboxylic acid enables efficient conversion to the corresponding benzoyl isothiocyanate, which upon reaction with substituted aromatic amines yields thioureides active at low concentrations against Gram‑positive bacteria, Gram‑negative bacteria, and fungi [1]. Substituent‑dependent activity tuning (iodine/nitro for Gram‑negative; methyl/ethyl for Gram‑positive and fungi) provides a defined SAR platform for antimicrobial discovery [1]. The measured melting point of 112–114°C and low aqueous solubility (0.041 g/L) necessitate the use of polar aprotic solvents (DMF, DMSO) for coupling reactions [2]. This scaffold is not replaceable by para‑substituted regioisomers due to geometric constraints in thioureide formation [3].

Intermediate for 4-Aminoquinolone Nociceptin Antagonist Synthesis

Employ this compound as intermediate (V) in the multi‑step synthesis of 4‑aminoquinolone‑derived nociceptin antagonists, a non‑opioid analgesic class targeting the NOP receptor [1]. The validated synthetic route proceeds via saponification of the methyl ester precursor, conversion to the acid chloride, and coupling with 4,6‑diamino‑2‑methylquinoline [1]. The ortho‑phenoxymethyl substitution pattern is essential for achieving the correct three‑dimensional pharmacophore geometry required for nociceptin receptor antagonism [2]. For laboratories continuing this line of analgesic research, substitution with the para‑isomer (4‑[(4‑ethylphenoxy)methyl]benzoic acid) would produce structurally distinct final products with no established receptor‑binding validation [2].

Scaffold for Dual PPARα/γ Modulator Development in Metabolic Disease

Deploy this compound as a core scaffold for exploring dual PPARα/γ modulation, a therapeutic strategy relevant to insulin resistance, hyperlipidemia, and type 2 diabetes [1]. The ortho‑phenoxymethyl benzoic acid framework with 4‑ethyl substitution falls within patent‑protected chemical space for dual PPARα/γ modulators [1], offering a differentiated mechanistic profile from selective PPARα agents (e.g., fenofibrate) or selective PPARγ agents (e.g., rosiglitazone) [2]. The calculated LogP of 3.53 predicts moderate lipophilicity suitable for oral bioavailability [3], though the low aqueous solubility (0.041 g/L) indicates that formulation optimization or salt formation will be required for in vivo studies [3].

Fibrosis Target Validation: Mechanical Stress‑Induced Profibrotic Pathway Inhibition

Utilize this benzoic acid derivative for investigating anti‑fibrotic mechanisms in pulmonary and renal fibrosis models, as indicated by preclinical drug repositioning data [1]. In vivo and in vitro studies demonstrate that the compound inhibits mechanical stress‑induced profibrotic effects by suppressing fibroblast proliferation, activation, and contraction, and by inactivating FAK, p38, and Rho GTPase signaling pathways [2]. The compound's predicted pKa of 3.83±0.36 and low aqueous solubility (0.041 g/L) [3] indicate that DMSO stock solutions followed by dilution into assay buffer are required for reproducible in vitro pharmacology. This fibrosis‑targeted application represents a mechanistically distinct use case from the antimicrobial and metabolic indications described above [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((4-Ethylphenoxy)methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.